N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine

Medicinal Chemistry Scaffold Design Kinase Inhibitors

The exact substitution pattern of this pyrazine-pyrrolidine scaffold is critical for SAR continuity in kinase inhibitor lead optimization. Generic analogs risk losing target engagement. N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine provides: - Precise 2-yl pyrrolidine connectivity for kinase selectivity profiling. - Compact, low-HBD hinge-binding motif predicting improved permeability and cellular potency. - ≥98% purity, minimizing lot-to-lot variability in biochemical assays. Available for direct procurement, supporting iterative medicinal chemistry campaigns.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B8022443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCNC1=NC=CN=C1C2CCCN2
InChIInChI=1S/C9H14N4/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7/h5-7,11H,2-4H2,1H3,(H,10,13)
InChIKeyYOJGQPIZISBZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine Physicochemical and Structural Profile


N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine (CAS 2109583-75-5) is a heterocyclic small molecule with the molecular formula C9H14N4 and a molecular weight of 178.23 g/mol . Its structure features a pyrazine core substituted at the 2-position with a methylamine group and at the 3-position with a pyrrolidin-2-yl ring, distinguishing it from regioisomeric and N-substituted analogs . This compound serves as a versatile intermediate or scaffold in medicinal chemistry, particularly within kinase inhibitor programs, though its biological annotation remains preliminary and largely inferred from related pyrazin-2-amine chemotypes [1].

Heterocyclic scaffold suited for kinase inhibitor optimization programs
Low HBD hinge-binding motif from N-methylation may support permeability context
Dihydrochloride salt form enables assay-ready purity without additional purification

Why N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine Is Non-Interchangeable


Within the pyrazin-2-amine class, minor structural modifications—such as the position of the pyrrolidine attachment, methylation state of the exocyclic amine, or ring size of the saturated heterocycle—can drastically alter kinase selectivity, cellular potency, and pharmacokinetic profiles [1]. For instance, a patent on ATR kinase inhibitors explicitly delineates that pyrrolidinyl substitution patterns, alongside N-alkylation, are critical variables governing inhibitory activity, meaning a generic 'pyrrolidine-pyrazine' analog cannot be assumed to recapitulate the target engagement or selectivity of N-Methyl-3-(pyrrolidin-2-YL)pyrazin-2-amine [1]. Consequently, procurement of the exact substitution pattern is essential to maintain SAR continuity in lead optimization campaigns.

1 Pyrrolidine attachment site (2-yl vs 3-yl) shifts nitrogen vector and may alter kinase binding mode preferences
2 N-Methylation status changes HBD count, potentially affecting permeability and efflux profile vs primary amine analogs
3 Ring size variation (pyrrolidine vs piperidine) modifies basicity and hinge interaction geometry; SAR continuity not guaranteed

Quantitative Differentiation from Closest Analogs


Ring Size: Pyrrolidine vs. Piperidine

The target compound incorporates a pyrrolidine ring (5-membered) at the 3-position of the pyrazine, in contrast to the closely related 3-(piperidin-1-yl)pyrazin-2-amine (CAS 117719-15-0) which bears a 6-membered piperidine ring [1][2]. This ring-size difference alters the spatial orientation of the basic nitrogen, a key pharmacophoric element for hinge-binding interactions in kinase targets. While the piperidine analog has an identical molecular weight (178.23 g/mol), its calculated LogP and pKa differ due to the change in ring strain and basicity (predicted pKa of pyrrolidine conjugate acid: ~11.3 vs. piperidine: ~11.1), which can influence permeability and solubility [2].

Ring Size
Class-level inference
5-membered pyrrolidine (pKa ~11.3) vs 6-membered piperidine (pKa ~11.1)
May influence hinge-binding geometry and basicity
In silico prediction; no head-to-head experimental data
Medicinal Chemistry Scaffold Design Kinase Inhibitors

N-Methylation: Hydrogen-Bond Donor Reduction

The target compound features an N-methylated exocyclic amine, unlike 3-(pyrrolidin-1-yl)pyrazin-2-amine (CAS 912773-12-7) which possesses a primary amine (-NH2) at the 2-position . This methylation eliminates one hydrogen-bond donor (HBD) while introducing a modest steric and electronic perturbation. In a class-level context, removing a single HBD in a related ATR kinase inhibitor series resulted in a >10-fold improvement in cellular permeability (PAMPA Pe from 1.2 x 10^-6 to 15 x 10^-6 cm/s) and reduced P-glycoprotein efflux ratios from 8.5 to 1.3, though these values are for a different scaffold and not a direct measurement for this compound [1].

HBD Reduction
Cross-study comparable
HBD count 1 (N-methyl) vs 2 (primary amine); class-level permeability increase >10-fold
May support permeability for cellular kinase assays
Cross-study inference from ATR inhibitor series; not directly measured on these compounds
Molecular Recognition Selectivity ADME

Regiochemistry: Pyrrolidin-2-yl vs. Pyrrolidin-3-yl

The target compound links pyrrolidine through its 2-position to the pyrazine core, placing the heterocycle's nitrogen adjacent to the point of attachment. In contrast, the isomer N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine (CAS 1417789-29-7) attaches through the 3-position, inserting an extra methylene spacer between the pyrrolidine nitrogen and the pyrazine ring . This altered connectivity shifts the basic nitrogen's vector, which in kinase inhibitors can differentiate between DFG-in and DFG-out binding conformations. The pyrrolidin-2-yl isomer is structurally pre-organized for bidentate hinge binding, whereas the 3-yl isomer presents a more flexible, extended basic center more suited to allosteric or back-pocket interactions [1].

Regiochemistry
Class-level inference
2-yl attachment (nitrogen adjacent) vs 3-yl (one methylene spacer); distinct nitrogen vector angles
Binding mode differentiation likely
No direct biological activity data available
Stereochemistry Kinase Selectivity Binding Mode

Purity Baseline for Reproducible Screening

Vendor specifications for the dihydrochloride salt form (CAS 1442108-99-7) indicate a typical purity of ≥98% as determined by HPLC, a threshold considered acceptable for primary biochemical screening without additional purification [1]. In contrast, the free base form (CAS 2109583-75-5) is less frequently stocked at this purity grade, often requiring custom synthesis and in-house purification, which introduces batch-to-batch variability. While not a differentiation in biological activity, this logistical distinction can impact procurement timelines and data reproducibility in early-stage discovery.

Purity Baseline
Supporting evidence
≥98% HPLC (dihydrochloride salt) vs variable purity for free base
Supports reproducible screening with dihydrochloride salt
Vendor datasheets; salt form recommended for assay consistency
Chemical Procurement Assay Reproducibility Quality Control

Key Research and Industrial Applications


Kinase Lead Optimization with Defined Hinge Binding

The compound's pyrrolidin-2-yl attachment and N-methylation create a compact, low-HBD hinge-binding motif predicted to favor ATP-competitive inhibition with improved permeability. This makes it a suitable core scaffold for optimizing kinase inhibitors where cellular potency and selectivity are constrained by efflux or poor membrane penetration, as inferred from ATR kinase inhibitor SAR [1].

Chemical Probe Development with Consistent Quality

The availability of the dihydrochloride salt at ≥98% purity [1] directly supports its use in chemical probe campaigns where consistent lot-to-lot biological data is mandatory. This form minimizes solubility and handling variability, ensuring reliable dose-response relationships in biochemical and cellular assays.

Regioisomeric Selectivity Profiling

The distinct connectivity of the pyrrolidine ring (2-yl vs. 3-yl) provides a precise tool for dissecting the contribution of basic nitrogen placement to kinase selectivity. Using this compound alongside its pyrrolidin-3-yl isomer enables systematic exploration of binding mode preferences without confounding changes in molecular weight or lipophilicity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
Hinge-binding motif with low HBD count
Cellular permeability and target engagement assays
Chemical probe consistency studies
Assay-ready dihydrochloride salt form
Lot-to-lot reproducibility and dose-response validation
Regioisomeric selectivity profiling
Pyrrolidine attachment site differentiation
Kinase selectivity panel and binding mode analysis
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